1-[(1R)-Phenylethyl]piperazine dihydrochloride
Overview
Description
1-[(1R)-Phenylethyl]piperazine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Synthesis Analysis
Piperazine, a core component of this compound, is formed as a co-product in the ammoniation of 1,2-dichloroethane or ethanolamine . Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .Molecular Structure Analysis
The molecular structure of this compound is characterized by a six-membered ring containing two nitrogen atoms . The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring .Safety and Hazards
Future Directions
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Therefore, future research may focus on expanding the structural diversity of piperazine derivatives, including 1-[(1R)-Phenylethyl]piperazine dihydrochloride .
Properties
IUPAC Name |
1-[(1R)-1-phenylethyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14;;/h2-6,11,13H,7-10H2,1H3;2*1H/t11-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRRQHYZHBBNAS-NVJADKKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725398 | |
Record name | 1-[(1R)-1-Phenylethyl]piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685105-92-4 | |
Record name | 1-[(1R)-1-Phenylethyl]piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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